molecular formula C20H13BrF3N3 B11602744 3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11602744
M. Wt: 432.2 g/mol
InChI Key: HSVLFGMKUUEMTE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable diketone to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: The bromine, methyl, and trifluoromethyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

3-(3-bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3/c1-12-5-7-13(8-6-12)17-10-18(20(22,23)24)27-19(26-17)16(11-25-27)14-3-2-4-15(21)9-14/h2-11H,1H3

InChI Key

HSVLFGMKUUEMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC(=CC=C4)Br

Origin of Product

United States

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